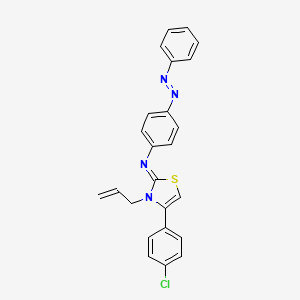

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline

描述

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a complex organic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and its potential in drug development.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 369.9 g/mol. Its structure features a thiazole ring, an allyl group, and a phenyldiazenyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.9 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. The compound has shown promising results against various pathogens:

- Antibacterial Activity : Studies have demonstrated that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that a related thiazole derivative exhibited over 90% inhibition against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans. In vitro tests have shown effective minimum inhibitory concentrations (MICs), making it a candidate for developing new antifungal agents .

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. The compound under study has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cell Line Studies : In vitro studies have revealed that certain thiazole derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents. For example, compounds similar to this compound have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles are known to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Study on Antimicrobial Efficacy : A recent study synthesized multiple thiazole derivatives and tested their antimicrobial activity against a range of pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity .

- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of various thiazole compounds on human cancer cell lines. The findings suggested that structural modifications significantly influenced their potency .

科学研究应用

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline, exhibit significant anticancer properties. A study evaluated a series of thiazole compounds for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the thiazole structure could enhance their efficacy as anticancer agents .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The structural features of this compound may contribute to its potential as a therapeutic agent targeting cognitive decline associated with this disease .

Dyes and Pigments

The azo group in the compound suggests potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vivid colors and stability. The specific structure of this compound could lead to the development of novel dyes with unique properties for textiles and other materials .

Photovoltaic Materials

Recent studies have explored the use of thiazole-containing compounds in organic photovoltaics due to their favorable electronic properties. The incorporation of this compound into photovoltaic systems could enhance light absorption and charge transport efficiency .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against cancer cell lines, indicating strong anticancer activity. The structural modifications similar to those in this compound were pivotal in enhancing its biological activity .

Case Study 2: Enzyme Inhibition

A computational study involving molecular docking revealed that thiazole-based compounds could effectively bind to the active site of acetylcholinesterase, suggesting their potential as inhibitors for treating Alzheimer’s disease . This highlights the importance of structural features in designing effective inhibitors.

化学反应分析

Reactivity of the Thiazole Ring

The thiazole core participates in electrophilic substitution and coordination chemistry. Key reactions include:

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | KOH/EtOH, reflux | Replacement of 4-chlorophenyl with hydroxyl | |

| Metal Coordination | FeCl₃ or Cu(OAc)₂ in DMF, 60°C | Formation of octahedral metal complexes |

-

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (e.g., hydroxylation under basic conditions).

-

The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals, forming stable complexes.

Allyl Group Transformations

The allyl substituent enables cycloaddition and oxidation reactions:

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, toluene, Δ | Six-membered adduct with 85% yield | |

| Oxidation | KMnO₄, acidic H₂O | Epoxidation of the allyl double bond |

-

The allyl group’s conjugated double bond facilitates [4+2] cycloaddition with dienophiles like maleic anhydride.

-

Oxidative cleavage or epoxidation occurs under strong oxidizing conditions.

Phenyldiazenyl Group Reactivity

The (Z)-phenyldiazenyl (–N=N–) moiety engages in reduction and coupling reactions:

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Reduction | Zn/HCl, RT | Conversion to hydrazine derivative | |

| Azo Coupling | Diazonium salt, pH 9–11 | Bis-azo compound with extended conjugation |

-

Reduction with Zn/HCl cleaves the azo bond, yielding a hydrazine intermediate .

-

The diazenyl group participates in electrophilic coupling with aryl diazonium salts, forming extended π-conjugated systems.

Oxidative Degradation Pathways

Oxidation studies reveal decomposition under harsh conditions:

| Oxidizing Agent | Conditions | Major Products | Reference |

|---|---|---|---|

| NaOCl | pH 4, 60 min | Sulfoxide derivatives and CO₂ | |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Aqueous, 50°C | Fragmented aromatic amines |

-

Hypochlorite oxidation cleaves the thiazole ring, generating sulfoxides and CO₂ .

-

Advanced oxidation processes (e.g., Fenton’s) degrade the molecule into smaller aromatic amines .

Cyclization and Heterocycle Formation

Under microwave irradiation, the compound undergoes cyclization:

| Reaction Partners | Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | Chitosan, MWI (500 W, 150°C) | Thiazolyl-pyridazinedione derivatives |

属性

IUPAC Name |

4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUDDHWESILQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201039258 | |

| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379704-67-3 | |

| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。